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Compound of Interest

Compound Name: 1-Methoxy-2-methylbutane

Cat. No.: B13966308

Introduction

1-Methoxy-2-methylbutane (CAS No. 62016-48-2) is an aliphatic ether with applications as a
solvent and potential use in various chemical syntheses.[1] A thorough characterization of its
molecular structure is paramount for quality control, reaction monitoring, and ensuring its
suitability for specific applications. Spectroscopic techniques provide a powerful, non-
destructive means to elucidate the molecular architecture and confirm the identity and purity of
this compound.

This guide provides a comprehensive analysis of the key spectroscopic data for 1-Methoxy-2-
methylbutane, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Spectroscopy (*3C and *H), and Infrared (IR) Spectroscopy. The interpretation herein is
grounded in established physicochemical principles, offering researchers and drug
development professionals a robust framework for understanding the molecule's spectral
features.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential before delving into its
spectral data. The following diagram illustrates the IUPAC numbering scheme for the carbon
atoms, which will be used for the assignment of NMR signals.

Caption: Molecular structure of 1-Methoxy-2-methylbutane with [IUPAC numbering.
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Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation
pattern of a molecule upon ionization. For 1-Methoxy-2-methylbutane, the electron ionization
(El) mass spectrum is a key identifier.

Experimental Protocol: Electron lonization Mass
Spectrometry

A typical GC-MS analysis would be employed. A dilute solution of 1-Methoxy-2-methylbutane
in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph to separate it
from any impurities. The eluent is then introduced into the ion source of a mass spectrometer,
typically operating at 70 eV. The resulting positively charged fragments are separated by a
mass analyzer (e.g., a quadrupole) and detected. This process ensures that the spectrum
obtained is of the pure compound.

Data Summary

The mass spectrum for 1-Methoxy-2-methylbutane was obtained from the NIST Standard
Reference Database.[2] The molecular formula is CeH140, corresponding to a molecular weight
of 102.17 g/mol .[3]

miz Relative Intensity (%) Proposed Fragment
102 ~2 [M]* (Molecular lon)

87 ~5 [M - CHs]*

73 ~20 [M - C2Hs]*

70 ~50 [CaHsO]*

57 ~15 [CaHo]*

56 ~80 [CaHs]*

45 100 [CH20CHs]* (Base Peak)
41 ~60 [CsHs]*

29 ~45 [C2Hs]*
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Interpretation of the Mass Spectrum

The mass spectrum is characterized by a weak molecular ion peak ([M]*) at m/z 102, which is
common for aliphatic ethers due to the lability of the C-O bond. The most significant
fragmentation pathway for ethers is the a-cleavage, where the bond adjacent to the oxygen
atom is broken.

The base peak at m/z 45 is a definitive feature of a methyl ether. It results from the a-cleavage
of the C1-C2 bond, leading to the formation of the stable, resonance-stabilized methoxymethyl
cation ([CH20CHs]*).

Another significant peak is observed at m/z 70. This fragment likely arises from a McLafferty-
type rearrangement, involving the transfer of a hydrogen atom from C4 to the oxygen atom,
followed by the elimination of a neutral propene molecule.

The following diagram illustrates the primary fragmentation pathways.
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Click to download full resolution via product page

Caption: Key fragmentation pathways of 1-Methoxy-2-methylbutane in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. Due to the unavailability of experimental spectra in public databases,
high-quality predicted spectra are presented and interpreted below. The predictions were
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generated using advanced computational algorithms that provide reliable estimations of
chemical shifts and coupling patterns.

Experimental Protocol: NMR Spectroscopy

For a standard analysis, the sample would be dissolved in a deuterated solvent, typically
chloroform-d (CDCls), containing a small amount of tetramethylsilane (TMS) as an internal
standard (0 ppm). The *H NMR spectrum would be acquired on a spectrometer operating at a
frequency of at least 300 MHz, while the *3C NMR spectrum would be acquired on the same
instrument, typically at 75 MHz. Standard acquisition parameters would be used, with proton-
decoupling for the 13C spectrum to produce singlets for each unique carbon.

13C NMR Spectrum (Predicted)

The structure of 1-Methoxy-2-methylbutane possesses six carbon atoms in unique chemical
environments, and thus, six distinct signals are expected in the proton-decoupled 13C NMR
spectrum. Carbons attached to the electron-withdrawing oxygen atom are expected to be
deshielded and appear at a higher chemical shift (downfield).[4]

Carbon Atom Predicted Chemical Shift (8, ppm)
C4 (CHs) 11.4
C2' (CHs) 16.2
C3 (CHz2) 25.6
C2 (CH) 34.9
C1' (OCHs) 58.5
C1 (OCH2) 74.8

The predicted spectrum aligns well with theoretical principles. The carbons of the methyl
groups (C4 and C2") are the most shielded and appear upfield. The carbon attached to the
methoxy group (C1) is the most deshielded, appearing furthest downfield at approximately 74.8
ppm, followed by the methoxy carbon itself (C1') at 58.5 ppm.[5]

'H NMR Spectrum (Predicted)
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The *H NMR spectrum provides detailed information about the number of different proton
environments, their electronic surroundings, and the connectivity of adjacent protons through
spin-spin splitting.

Predicted Chemical

Proton(s) Shift (5, ppm) Multiplicity Integration
H4 (on C4) 0.88 Triplet 3H
H2' (on C2) 0.89 Doublet 3H
H3 (on C3) 1.15&1.38 Multiplet 2H
H2 (on C2) 1.75 Multiplet 1H
H1 (on C1) 3.18&3.25 Multiplet (dd) 2H
H1' (on C1') 3.32 Singlet 3H
Interpretation:

e The protons on carbons adjacent to the ether oxygen (H1 and H1") are the most deshielded,
appearing in the 3.1-3.4 ppm range, which is characteristic for aliphatic ethers.[6]

e The methoxy protons (H1') appear as a sharp singlet at ~3.32 ppm as they have no adjacent
protons to couple with.

e The two protons on C1 (H1) are diastereotopic due to the chiral center at C2, and are thus
predicted to have slightly different chemical shifts and appear as a multiplet.

e The remaining signals in the upfield region (~0.8-1.8 ppm) correspond to the alkyl portion of
the molecule, with splitting patterns consistent with their neighboring protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
detecting the absorption of IR radiation at specific vibrational frequencies. While an
experimental spectrum for 1-Methoxy-2-methylbutane is not readily available, its key features
can be reliably predicted based on the known characteristic absorptions of aliphatic ethers.
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Experimental Protocol: FTIR Spectroscopy

A common method for acquiring the IR spectrum of a liquid sample like 1-Methoxy-2-
methylbutane is to use an Attenuated Total Reflectance (ATR) accessory. A drop of the neat
liquid is placed on the ATR crystal (e.g., diamond or zinc selenide), and the spectrum is
recorded. Alternatively, the spectrum can be obtained by placing a thin film of the liquid
between two salt plates (NaCl or KBr).

Expected Absorption Bands

The IR spectrum of 1-Methoxy-2-methylbutane is expected to be dominated by two main
regions:

e C-H Stretching Region (3000-2850 cm~1): Strong, sharp absorptions are expected in this
region corresponding to the stretching vibrations of the sp3 C-H bonds in the methyl and
methylene groups.[7]

e C-O-C Stretching Region (1150-1050 cm~1): The most diagnostic feature for an aliphatic
ether is a strong, prominent absorption band due to the asymmetric C-O-C stretching
vibration. For a compound like 1-Methoxy-2-methylbutane, this is expected to appear
around 1120 cm~1.[4][5]

» Fingerprint Region (< 1500 cm™1): This region will contain a series of complex absorptions
corresponding to C-H bending and C-C stretching vibrations, which are unique to the
molecule's overall structure.

The absence of a strong, broad absorption around 3300 cm~1 (O-H stretch) and a sharp, strong
absorption around 1700 cm~1 (C=0 stretch) would be crucial to confirm that the sample is an
ether and not an alcohol or a carbonyl compound.[8]

Conclusion

The collective analysis of mass spectrometry, NMR, and infrared spectroscopy provides a
detailed and self-validating portrait of 1-Methoxy-2-methylbutane. The experimental mass
spectrum from the NIST database confirms the molecular weight and provides a characteristic
fragmentation pattern, with a base peak at m/z 45. Predicted *H and 3C NMR spectra offer a
robust model for the chemical environment of each proton and carbon atom, aligning with
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established principles of chemical shift and spin-spin coupling. Finally, the expected features of
the infrared spectrum provide a clear signature for the aliphatic ether functional group. This
comprehensive spectroscopic guide serves as an essential reference for researchers and
professionals working with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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